molecular formula C59H88N2O17 B1245634 Perimycin A CAS No. 62327-61-1

Perimycin A

Cat. No.: B1245634
CAS No.: 62327-61-1
M. Wt: 1097.3 g/mol
InChI Key: SIJFZOSSGXKJCI-FTNWOYNKSA-N
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Description

The compound Perimycin A is a complex organic molecule with a highly intricate structure. This compound is notable for its multiple hydroxyl groups, amino groups, and a unique bicyclic structure, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The synthetic route typically starts with the preparation of the core bicyclic structure, followed by the introduction of various functional groups. Key steps include:

    Formation of the bicyclic core: This is achieved through a series of cyclization reactions.

    Functional group introduction: Hydroxyl, amino, and methyloxan groups are introduced through selective reactions such as hydroxylation, amination, and glycosylation.

    Final assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry at each chiral center.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:

    Scaling up reactions: Ensuring that reactions can be performed on a large scale without loss of efficiency.

    Purification: Using techniques such as chromatography and crystallization to obtain the pure compound.

    Quality control: Implementing rigorous quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ketone groups can be reduced to secondary alcohols.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction of the ketone groups can yield diols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, while its anticancer effects could be related to its ability to induce apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

This compound can be compared with other similar compounds, such as:

    Perimycin A: This compound shares a similar core structure but differs in the functional groups attached.

    This compound: This compound has a different stereochemistry at certain chiral centers, leading to different biological activities.

The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties.

Properties

CAS No.

62327-61-1

Molecular Formula

C59H88N2O17

Molecular Weight

1097.3 g/mol

IUPAC Name

(1R,3S,5S,7R,9R,13R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,9,13,37-heptahydroxy-17-[(2S)-5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18,36-dimethyl-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-11,15-dione

InChI

InChI=1S/C59H88N2O17/c1-36-18-16-14-12-10-8-6-7-9-11-13-15-17-19-49(76-58-56(73)55(72)54(60)39(4)75-58)33-52-38(3)51(70)35-59(74,78-52)34-48(68)30-46(66)28-44(64)26-43(63)27-45(65)29-47(67)32-53(71)77-57(36)37(2)20-25-42(62)31-50(69)40-21-23-41(61-5)24-22-40/h6-19,21-24,36-39,42-44,46-49,51-52,54-58,61-64,66-68,70,72-74H,20,25-35,60H2,1-5H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+/t36-,37-,38+,39+,42?,43+,44-,46-,47+,48-,49-,51-,52-,54+,55-,56-,57-,58-,59+/m0/s1

InChI Key

SIJFZOSSGXKJCI-FTNWOYNKSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C/C=C\C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H](C[C@H](C[C@H](CC(=O)C[C@H](CC(=O)O[C@@H]1[C@@H](C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)N)O)O

SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C)OC4C(C(C(C(O4)C)N)O)O

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C)OC4C(C(C(C(O4)C)N)O)O

Synonyms

perimycin A

Origin of Product

United States

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